N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
“N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains an imidazole moiety, which is a five-membered heterocyclic structure with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Imidazole is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . The first synthesis of imidazole was made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . A specific synthesis method for a similar compound involves dissolving 1H-benzo[d]imidazole-2-thiol in a suitable solvent, adding a catalyst, and then adding 1H-pyrrole to the reaction mixture . The reaction mixture is then heated under reflux, cooled, and the solid product is filtered, washed, and dried .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of these compounds, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antitumor Activity
Some compounds synthesized with a similar structure have been evaluated for antitumor activity against HeLa cancer cell line .
Synthesis of Functional Molecules
Substituted imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Antifungal Effect
Compounds with similar structures have been assessed for their in vitro antifungal effect on six strains of Candida species .
Electrochemical and Optical Properties
Pyrrole-based compounds have been studied for their electrochemical and optical properties .
Preparation of Dihydropyrrolopyrazinoisoindolones
Compounds with similar structures have been used in the preparation of dihydropyrrolopyrazinoisoindolones .
Heterocyclic Chemistry
In heterocyclic chemistry, imidazole containing moiety occupied a unique position .
Mechanism of Action
The mechanism of action of imidazole-containing compounds is not fully understood. It is believed to interact with proteins by binding to specific amino acid residues. This binding can alter the structure and function of the target protein, resulting in changes in cell signaling pathways and gene regulation.
properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(15-5-8-18-6-1-2-7-18)11-3-4-12-13(9-11)17-10-16-12/h1-2,6-7,10-11H,3-5,8-9H2,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDWVWIFTYSJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCN3C=CC=C3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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